[(Phenylsulfonyl)imino]diethane-2,1-diyl dibenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Phenylsulfonyl)imino]diethane-2,1-diyl dibenzenesulfonate is a chemical compound with the molecular formula C₂₂H₂₃NO₈S₃ and a molecular mass of 525.06 g/mol . It is known for its unique structure, which includes phenylsulfonyl and dibenzenesulfonate groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of [(Phenylsulfonyl)imino]diethane-2,1-diyl dibenzenesulfonate involves multiple steps. One common synthetic route includes the reaction of phenylsulfonyl chloride with diethanolamine, followed by the addition of benzenesulfonyl chloride . The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
[(Phenylsulfonyl)imino]diethane-2,1-diyl dibenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate groups can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like acetonitrile and catalysts such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
[(Phenylsulfonyl)imino]diethane-2,1-diyl dibenzenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(Phenylsulfonyl)imino]diethane-2,1-diyl dibenzenesulfonate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
[(Phenylsulfonyl)imino]diethane-2,1-diyl dibenzenesulfonate can be compared with other similar compounds, such as:
Phenylsulfonyl chloride: Used in the synthesis of sulfonamides and other sulfonyl compounds.
Diethanolamine: A common reagent in organic synthesis and a precursor to various chemical compounds.
Benzenesulfonyl chloride: Used in the preparation of sulfonamides and other sulfonyl derivatives. The uniqueness of this compound lies in its combination of phenylsulfonyl and dibenzenesulfonate groups, which confer distinctive chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
22185-13-3 |
---|---|
Molekularformel |
C22H23NO8S3 |
Molekulargewicht |
525.6 g/mol |
IUPAC-Name |
2-[benzenesulfonyl-[2-(benzenesulfonyloxy)ethyl]amino]ethyl benzenesulfonate |
InChI |
InChI=1S/C22H23NO8S3/c24-32(25,20-10-4-1-5-11-20)23(16-18-30-33(26,27)21-12-6-2-7-13-21)17-19-31-34(28,29)22-14-8-3-9-15-22/h1-15H,16-19H2 |
InChI-Schlüssel |
HBAMVLUMQSWDLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CCOS(=O)(=O)C2=CC=CC=C2)CCOS(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.